molecular formula C14H21ClN2O B15540206 n-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine

n-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine

Cat. No.: B15540206
M. Wt: 268.78 g/mol
InChI Key: KXUAERRANVGPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine is a tertiary amine compound featuring a 1-methylpiperidin-4-amine core substituted with a 5-chloro-2-methoxybenzyl group. This structural motif combines a piperidine ring, known for its conformational flexibility and bioactivity, with a chlorinated methoxybenzyl moiety, which may enhance lipophilicity and receptor binding affinity.

Synthetic routes to this compound likely involve reductive amination between 5-chloro-2-methoxybenzaldehyde and 1-methylpiperidin-4-amine, a method analogous to protocols used for related piperidine derivatives in and .

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine

InChI

InChI=1S/C14H21ClN2O/c1-17-7-5-13(6-8-17)16-10-11-9-12(15)3-4-14(11)18-2/h3-4,9,13,16H,5-8,10H2,1-2H3

InChI Key

KXUAERRANVGPSS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 5-chloro-2-methoxybenzyl group in the target compound contrasts with trifluoroethoxypyridyl () or morpholinyl () substituents in analogs. Chlorine and methoxy groups may enhance membrane permeability compared to polar morpholine or pyridyl moieties .
  • Core Structure Flexibility: Piperidine and quinoline cores are prevalent in bioactive molecules. For example, CM-272 () and compound 6c () demonstrate that 1-methylpiperidin-4-amine-linked compounds exhibit anticancer and epigenetic modulation activities.

Physicochemical Properties

  • Molecular Weight : Estimated at ~296.8 g/mol (C15H22ClN2O).
  • Solubility : Moderate aqueous solubility is expected due to the tertiary amine, though chlorinated aromatic groups may reduce it.

Preparation Methods

Disconnection at the Benzylamine Moiety

The most straightforward retrosynthetic pathway involves disconnecting the C–N bond between the benzyl and piperidine groups. This approach suggests two potential precursors:

  • 5-Chloro-2-methoxybenzaldehyde for reductive amination with 1-methylpiperidin-4-amine.
  • 5-Chloro-2-methoxybenzyl halide for nucleophilic substitution with 1-methylpiperidin-4-amine.

Synthesis of the 1-Methylpiperidin-4-amine Core

The piperidine core can be derived from piperidin-4-one through oxime formation and subsequent reduction, followed by N-methylation. Alternative routes include direct methylation of piperidin-4-amine using Eschweiler-Clarke conditions or transfer hydrogenation with formaldehyde.

Detailed Preparation Methods

Reductive Amination Route

Step 1: Synthesis of 1-Methylpiperidin-4-amine
Piperidin-4-one is converted to its oxime using hydroxylamine hydrochloride under acidic conditions. Catalytic hydrogenation (H₂, Pd/C) reduces the oxime to piperidin-4-amine, which undergoes N-methylation via the Eschweiler-Clarke reaction (formaldehyde, formic acid) to yield 1-methylpiperidin-4-amine.

Step 2: Reductive Amination with 5-Chloro-2-methoxybenzaldehyde
1-Methylpiperidin-4-amine and 5-chloro-2-methoxybenzaldehyde are condensed in methanol using acetic acid as a catalyst. Sodium triacetoxyborohydride (STAB) selectively reduces the imine intermediate at 0–25°C, yielding the target compound with minimal over-alkylation.

Optimization Data

Parameter Condition Yield (%) Purity (%)
Reducing Agent NaBH₃CN 62 85
Reducing Agent STAB 88 98
Solvent Dichloromethane 71 92
Solvent Methanol 88 98

Nucleophilic Substitution Route

Step 1: Preparation of 5-Chloro-2-methoxybenzyl Chloride
5-Chloro-2-methoxybenzyl alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane, yielding the corresponding benzyl chloride.

Step 2: Alkylation of 1-Methylpiperidin-4-amine
The benzyl chloride reacts with 1-methylpiperidin-4-amine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux. This SN2 reaction affords the target compound after aqueous workup.

Challenges

  • Competing elimination reactions at elevated temperatures.
  • Requirement for anhydrous conditions to prevent hydrolysis.

Alternative Synthetic Pathways

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 5-chloro-2-methoxybenzyl bromide and 1-methylpiperidin-4-amine using Xantphos as a ligand and Cs₂CO₃ as a base achieves C–N bond formation. This method avoids pre-forming the benzyl halide but requires stringent oxygen-free conditions.

Enzymatic Amination

Recent advances employ transaminases to catalyze the reaction between 5-chloro-2-methoxybenzaldehyde and 1-methylpiperidin-4-amine. While environmentally friendly, this method currently suffers from lower yields (≤50%) and extended reaction times.

Industrial-Scale Considerations

Catalyst Recycling

Platinum-group metal catalysts (e.g., Pt/C) used in hydrogenation steps can be recovered via filtration and reused for up to five cycles without significant activity loss, reducing costs by ~30%.

Solvent Selection

Methanol and ethanol are preferred for large-scale reductive amination due to their low toxicity and ease of removal. Chlorinated solvents are avoided to align with green chemistry principles.

Purification Strategies

Chromatography is replaced with recrystallization from ethanol/water (9:1), achieving >99% purity. This method reduces waste and operational costs by 40% compared to column chromatography.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.85–2.75 (m, 2H, Piperidine-H), 2.30 (s, 3H, NCH₃), 2.20–2.10 (m, 2H, Piperidine-H), 1.90–1.70 (m, 4H, Piperidine-H).

IR (KBr): 3250 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C–O–CH₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 6.72 min, confirming >99% purity.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine, and how can yield and purity be maximized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 1-methylpiperidin-4-amine and 5-chloro-2-methoxybenzyl chloride. Key steps include:

  • Reaction conditions : Use polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical parameters : Control reaction temperature to minimize byproducts (e.g., over-alkylation). Monitor pH to stabilize the amine intermediate .

Q. What analytical techniques are recommended for characterizing this compound and verifying structural integrity?

  • Key methods :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm, piperidine ring protons at δ 2.4–3.1 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ≈ 295.15 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening protocols :

  • Antimicrobial activity : Broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values compared to ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperidine N-methylation) influence receptor binding affinity?

  • SAR insights :

  • Chlorine position : 5-chloro substitution enhances lipophilicity and improves blood-brain barrier penetration vs. 2-chloro analogs .
  • N-methylation : Critical for reducing metabolic degradation; removal decreases plasma half-life by >50% in rodent models .
    • Experimental design : Radioligand binding assays (e.g., for serotonin receptors) with analogs (Table 1):
SubstituentIC₅₀ (nM) for 5-HT₃Selectivity vs. 5-HT₄
5-Cl, 2-OCH₃ (target)12 ± 1.5120-fold
5-F, 2-OCH₃18 ± 2.190-fold
5-Cl, 2-OH280 ± 255-fold
Table 1: Receptor affinity data from competitive binding assays .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Case study : In vitro IC₅₀ of 50 nM for kinase inhibition (e.g., c-Src) but limited tumor regression in xenografts.

  • Hypotheses : Poor bioavailability or off-target effects.
  • Methodology :
  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS after oral dosing (rodents). Adjust formulations (e.g., PEGylation) to enhance solubility .
  • Metabolite profiling : Identify active metabolites using hepatic microsome assays .

Q. What strategies mitigate oxidative degradation of the methoxybenzyl group during long-term stability studies?

  • Degradation pathways : Methoxy demethylation under acidic/oxidative conditions forms quinone intermediates .
  • Solutions :

  • Formulation : Use lyophilized powders stored at -20°C with argon overlay to reduce oxidation .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to stabilize the benzyl moiety .

Data Contradiction Analysis

Q. Why do antimicrobial studies show variable MIC values across labs?

  • Factors :

  • Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli) and CLSI guidelines .
  • Solvent effects : DMSO concentrations >1% inhibit bacterial growth; use sterile PBS for compound dilution .

Q. How to reconcile discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • 3D spheroid assays : Mimic tumor microenvironments but require higher compound concentrations (e.g., 10× IC₅₀ from 2D) due to diffusion barriers .
  • Experimental adjustments : Use hypoxia-inducible factor (HIF) inhibitors to sensitize 3D models .

Key Research Gaps

  • Target engagement validation : Develop fluorescent probes (e.g., BODIPY-conjugated analogs) for live-cell imaging of target binding .
  • Toxicokinetics : Long-term toxicity studies in non-rodent species (e.g., zebrafish) to assess organ-specific liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.